4-[2-(Propan-2-yl)phenyl]butanal
Description
4-[2-(Propan-2-yl)phenyl]butanal is an organic compound featuring a butanal (four-carbon aldehyde) chain linked to a phenyl ring substituted with an isopropyl group at the ortho (2-) position. Its molecular formula is C₁₃H₁₈O, with a molar mass of 190.28 g/mol. The aldehyde functional group (-CHO) at the terminal end of the butyl chain confers high reactivity, making it valuable in synthetic chemistry for nucleophilic additions, oxidations, or condensations.
Properties
CAS No. |
62518-62-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-9-4-3-7-12(13)8-5-6-10-14/h3-4,7,9-11H,5-6,8H2,1-2H3 |
InChI Key |
DKPKRZXFTFSVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis .
Industrial Production Methods
Industrial production of 4-[2-(Propan-2-yl)phenyl]butanal typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-yl)phenyl]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[2-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[2-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yl)phenyl]butanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Functional Group Variants
4-Phenyl-2-butanone (CAS 2550-26-7)
- Structure: A ketone with a phenyl group at the 4-position of a butanone chain (C₁₀H₁₂O).
- Reactivity : Ketones are less reactive than aldehydes due to steric and electronic effects. This compound is stable under basic conditions but undergoes nucleophilic attacks at the carbonyl carbon more slowly than aldehydes.
- Applications : Used as a flavoring agent or intermediate in organic synthesis .
4-Phenyl-2-butanol (CAS 2344-70-9)
- Structure : An alcohol derivative (C₁₀H₁₄O) with a hydroxyl (-OH) group replacing the aldehyde in 4-[2-(Propan-2-yl)phenyl]butanal.
- Physical Properties : Density = 0.970 g/mL at 25°C; higher boiling point than aldehydes due to hydrogen bonding .
- Reactivity : The hydroxyl group enables esterification or dehydration reactions, contrasting with the aldehyde’s propensity for oxidation or condensation.
Butyraldehyde (Butanal) (CAS 123-72-8)
- Structure : A simple aldehyde (C₄H₈O) without aromatic substituents.
- Boiling Point : 75.7°C, significantly lower than 4-[2-(Propan-2-yl)phenyl]butanal due to the absence of a bulky aromatic group .
Structural Isomers and Substituent Effects
(4-Propan-2-ylphenyl)methanesulfonyl chloride
- Structure : Features a sulfonyl chloride (-SO₂Cl) group and a para-substituted isopropylphenyl moiety.
- Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity, contrasting with the electron-donating isopropyl group in 4-[2-(Propan-2-yl)phenyl]butanal. This compound is used in sulfonamide synthesis .
Ortho vs. Para Substitution
For example, para-substituted compounds (e.g., ) may exhibit higher thermal stability due to reduced steric strain .
Physical and Chemical Properties Comparison
Biological Activity
4-[2-(Propan-2-yl)phenyl]butanal, also known as a derivative of butanal, has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₃H₁₈O, has been investigated for various pharmacological effects, including anti-inflammatory and potential anticancer properties. This article compiles diverse research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
4-[2-(Propan-2-yl)phenyl]butanal is characterized by the following structural features:
- Chemical Formula : C₁₃H₁₈O
- Molecular Weight : 206.28 g/mol
- IUPAC Name : 4-[2-(propan-2-yl)phenyl]butanal
The structure consists of a butanal group attached to a phenyl ring that is further substituted with an isopropyl group, which may influence its biological interactions.
1. Anti-inflammatory Properties
Research has indicated that 4-[2-(Propan-2-yl)phenyl]butanal exhibits significant anti-inflammatory effects. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
| Study | Findings |
|---|---|
| Inhibition of IL-6 production in RAW264.7 cells. | |
| Reduced expression of iNOS and COX-2 in LPS-stimulated cells. |
2. Anticancer Activity
The anticancer potential of 4-[2-(Propan-2-yl)phenyl]butanal has been explored in various cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in prostate cancer cells (LNCaP), as evidenced by TUNEL assays and Western blot analysis.
| Cancer Type | Concentration | Mechanism |
|---|---|---|
| Prostate | 95 μM | Induces apoptosis via cytochrome C release and caspase activation. |
| Ovarian | 60 μM | Activates p53 pathway leading to apoptosis. |
3. Case Studies
A notable case study involved the administration of 4-[2-(Propan-2-yl)phenyl]butanal in an animal model to evaluate its therapeutic efficacy against induced inflammation and tumor growth:
- Model : Mice with induced inflammation.
- Treatment : Administered at varying doses.
- Outcome : Significant reduction in tumor size and inflammatory markers was observed compared to control groups.
The biological activities of 4-[2-(Propan-2-yl)phenyl]butanal can be attributed to several mechanisms:
- Cytokine Modulation : The compound modulates cytokine levels, particularly IL-6, which plays a pivotal role in inflammation.
- Apoptosis Induction : It triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
